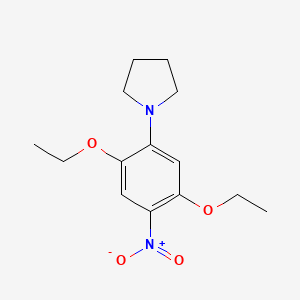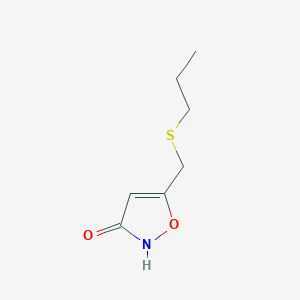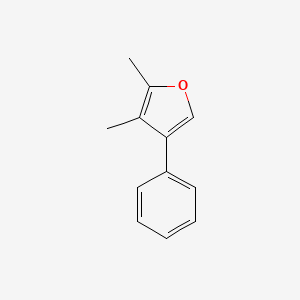
2,3-Dimethyl-4-phenylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-4-phenylfuran is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom This compound is notable for its unique structural features, which include two methyl groups at the 2 and 3 positions and a phenyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-phenylfuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing substituted furans. In this method, a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst to form the furan ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the selection of suitable solvents and reaction conditions is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethyl-4-phenylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of furanones and other oxygenated compounds.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of substituted furans.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-4-phenylfuran has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-4-phenylfuran involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions with biological macromolecules, potentially affecting their function. Additionally, the presence of methyl and phenyl groups can influence its binding affinity and specificity towards different targets. Further research is needed to elucidate the detailed molecular mechanisms underlying its biological effects.
Comparación Con Compuestos Similares
2,3-Dimethylfuran: Lacks the phenyl group, resulting in different chemical and biological properties.
4-Phenylfuran: Lacks the methyl groups, leading to variations in reactivity and applications.
2,5-Dimethylfuran:
Uniqueness: 2,3-Dimethyl-4-phenylfuran stands out due to its specific substitution pattern, which imparts unique chemical properties and potential applications. The combination of methyl and phenyl groups on the furan ring enhances its versatility in chemical synthesis and broadens its scope of biological activities.
Propiedades
Número CAS |
5109-66-0 |
|---|---|
Fórmula molecular |
C12H12O |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
2,3-dimethyl-4-phenylfuran |
InChI |
InChI=1S/C12H12O/c1-9-10(2)13-8-12(9)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clave InChI |
KXTVPPDUMAKZGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC=C1C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15212089.png)

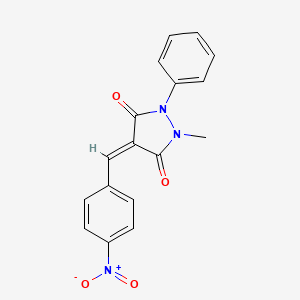
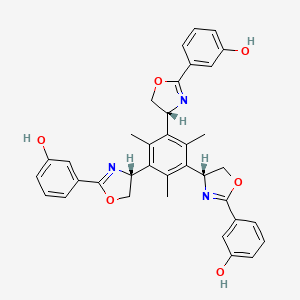
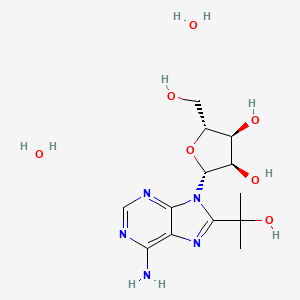
![1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one](/img/structure/B15212118.png)

![6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B15212129.png)




